The synthesis of 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be achieved through several methods. A common route involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .
Recent studies have also explored pericyclic reactions as an alternative synthesis method. For example, a [4 + 2] cycloaddition reaction can yield the desired pyrazolo[1,5-a]pyrimidines from acyclic precursors in a one-pot manner .
The molecular structure of 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine features a fused bicyclic system comprising a pyrazole and pyrimidine ring.
X-ray crystallography studies have confirmed the stereochemistry at specific positions within the molecule .
The chemical reactivity of 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been explored in various contexts:
Research indicates that modifications at positions 5 and 7 significantly affect biological activity against targets such as Mycobacterium tuberculosis .
The mechanism of action for compounds like 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors.
Studies have shown that specific stereoisomers exhibit varying degrees of efficacy against tuberculosis infections .
The physical and chemical properties of 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are critical for understanding its behavior in biological systems.
The applications of 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are diverse and primarily focused on medicinal chemistry.
This compound represents a significant area of interest for researchers aiming to develop effective therapeutic agents against resistant bacterial strains and other diseases .
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural mimicry of purine bases, enabling targeted interactions with biological macromolecules. This bicyclic framework combines a five-membered pyrazole ring fused with a six-membered pyrimidine ring, creating a planar, electron-rich system capable of diverse non-covalent interactions. The core's versatility is exemplified by its presence in compounds targeting kinases, GPCRs, and ion channels. A key advantage lies in its synthetic tractability, allowing efficient derivatization at C-3, C-5, and C-7 positions to fine-tune pharmacological properties. The partially saturated 4,5,6,7-tetrahydro variants (e.g., 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine) introduce conformational flexibility and sp³-hybridized carbons that enhance three-dimensional diversity—a critical feature for overcoming flatness-associated toxicity in drug candidates [5] [7].
Hydrogen-bonding patterns are central to the scaffold's bioactivity. The N1 nitrogen and C2 carbonyl often act as complementary hydrogen-bond acceptors to protein residues, while the N4-H serves as a donor. This pharmacophoric triad enables high-affinity binding to targets like calcium-sensing receptors (CaSR) and ROS1 kinases. For instance, in CaSR antagonists, the scaffold forms critical hydrogen bonds with residues in the transmembrane domain, disrupting receptor activation and eliciting transient PTH secretion—a mechanism explored for osteoporosis therapy [8]. The scaffold's physicochemical profile is equally advantageous, typically exhibiting moderate logP values (2.5–3.5) and polar surface areas (50–70 Ų), aligning with Lipinski's guidelines for oral bioavailability [5] [8].
Table 1: Target Engagement Profiles of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Example | Biological Target | Reported Activity | Functional Role |
---|---|---|---|
5-Adamantyl-7-CF₃ variant | Calcium-sensing receptor | IC₅₀ = 40 nM (GTP assay) | Calcilytic (PTH secretion stimulator) |
5-Phenyl-7-CF₃ carboxamide | ROS1 kinase | IC₅₀ < 100 nM | Anticancer agent (ROS1 inhibitor) |
7-(Trifluoromethyl)-N-aryl | P2X3 receptor | IC₅₀ = 10–100 nM | Analgesic (chronic pain targets) |
Strategic installation of trifluoromethyl (-CF₃) and phenyl groups at the C-7 and C-5 positions, respectively, profoundly enhances the pharmacodynamic and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine derivatives. The -CF₃ group acts as a multipurpose bioisostere: its strong electron-withdrawing character reduces basicity of adjacent nitrogens, while its high lipophilicity (π-value = 0.88) boosts membrane permeability. Crucially, the -CF₃ group enhances metabolic stability by resisting cytochrome P450-mediated oxidation—a common degradation pathway for alkyl groups. In 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 333765-71-2), the -CF₃ at C-7 increases logD by ~1 unit compared to non-fluorinated analogs, correlating with 3-fold improved cellular uptake in hepatocyte assays [1] [5].
The phenyl ring at C-5 engages in orthogonal bioactivity modulation. Its π-system enables stacking interactions with aromatic protein residues (e.g., Phe, Tyr, Trp), while substituents on the phenyl ring fine-tune electronic and steric parameters. Unsubstituted phenyl confers moderate potency (e.g., IC₅₀ = 97 nM for ester analogs in CaSR assays), whereas electron-donating groups like p-methoxy enhance affinity 2–3 fold. Positional effects are pronounced: meta-substitution often improves kinase selectivity by reducing hydrophobic contact with off-target ATP pockets. Conformational analyses reveal that the phenyl ring's dihedral angle relative to the core influences target engagement; angles near 60° optimize binding to CaSR's allosteric site [5] [8].
Table 2: Impact of Substituents on Physicochemical and Pharmacological Properties
C-5 Substituent | C-7 Substituent | logP | CaSR IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Phenyl | CF₃ | 3.64 | 40 | >120 |
p-Methoxyphenyl | CF₃ | 3.52 | 18 | 90 |
m-Cyanophenyl | CF₃ | 2.98 | 210 | >120 |
Cyclohexyl | CF₃ | 4.01 | 350 | 45 |
Structure-activity relationship (SAR) studies reveal synergistic effects between these substituents. The -CF₃ group at C-7 and phenyl at C-5 create a "hydrophobic clamp" that anchors the compound to protein subpockets. For example, in ROS1 inhibitors, this combination improves kinase binding affinity (ΔG = –9.2 kcal/mol) compared to either group alone. Molecular modeling shows the phenyl ring occupies a lipophilic cleft near Leu1953, while -CF₃ fills an adjacent subpocket lined with Leu2027, forming favorable van der Waals contacts [7]. The tetrahydropyrimidine ring's chair conformation positions these groups optimally for target engagement, with energy barriers <2 kcal/mol for bioactive conformers.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7